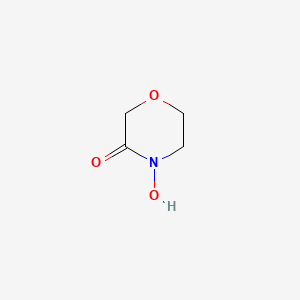

4-Hydroxymorpholin-3-one

Description

Contextualization within Nitrogen and Oxygen Containing Heterocyclic Chemistry

Heterocyclic compounds that contain both nitrogen and oxygen are ubiquitous in nature and synthetic chemistry, forming the backbone of many pharmaceuticals, agrochemicals, and other functional materials. researchgate.net The presence of these two heteroatoms imparts unique physical and chemical properties to the molecules, such as the ability to participate in hydrogen bonding and a range of electronic effects that influence their reactivity and biological activity. nih.gov

Oxazines are a class of six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. nih.gov Depending on the relative positions of the heteroatoms and the degree of saturation, various isomers exist. 4-Hydroxymorpholin-3-one is a derivative of a saturated 1,4-oxazine ring system, specifically a morpholin-3-one (B89469). The "-one" suffix indicates the presence of a carbonyl group (C=O) at the 3-position of the morpholine (B109124) ring.

Significance of the Morpholin-3-one Scaffold in Chemical Research

The morpholin-3-one scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. google.com This scaffold is a key component in a variety of therapeutic agents, demonstrating its versatility and importance in drug discovery.

A notable example of the significance of this scaffold is in the synthesis of the antiemetic drug Aprepitant (B1667566). An important intermediate in the production of Aprepitant is 4-benzyl-2-hydroxy-morpholin-3-one. google.comchemicalbook.com This highlights the utility of the morpholin-3-one core as a building block for complex pharmaceutical molecules. The development of synthetic methods to produce morpholin-3-one derivatives is an active area of research. google.com

Overview of N-Hydroxylated Heterocycles

The presence of a hydroxyl (-OH) group attached to a nitrogen atom within a heterocyclic ring defines a compound as an N-hydroxylated heterocycle. This functional group can significantly influence the molecule's properties. While N-O single bonds are sometimes considered "structural alerts" in drug design due to potential metabolic instability, this concern is less pronounced when the nitrogen atom is part of a cyclic system. nih.gov

N-hydroxylated heterocycles have been identified in a range of biologically active compounds, exhibiting diverse pharmacological activities. nih.gov For instance, N-hydroxy-substituted piperidines have shown antioxidant, anxiolytic, and anti-inflammatory properties. nih.gov The N-hydroxy group can participate in various chemical reactions and interactions, making it a valuable functional group in the design of new bioactive molecules.

Table 1: Chemical Data for this compound

| Identifier | Value |

| CAS Number | 19795-03-0 |

| Molecular Formula | C₄H₇NO₃ |

| Molecular Weight | 117.10 g/mol |

| Canonical SMILES | C1COCC(=O)N1O |

Structure

3D Structure

Properties

Molecular Formula |

C4H7NO3 |

|---|---|

Molecular Weight |

117.10 g/mol |

IUPAC Name |

4-hydroxymorpholin-3-one |

InChI |

InChI=1S/C4H7NO3/c6-4-3-8-2-1-5(4)7/h7H,1-3H2 |

InChI Key |

PESMSBSGHUDSOM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(=O)N1O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxymorpholin 3 One and Its Analogues

Strategies for Constructing the Morpholin-3-one (B89469) Ring System

The fundamental challenge in synthesizing these compounds lies in the efficient construction of the morpholin-3-one ring. Chemists have developed several reliable methods, which can be broadly categorized based on the key bond-forming reactions.

A prevalent and conceptually straightforward approach to the morpholin-3-one core involves the cyclization of N-substituted amino alcohols. This strategy typically involves reacting an N-substituted-2-aminoethanol with a C2-electrophile that provides the remaining two carbons of the ring.

One common method is the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride or related carboxylic ester derivatives that possess a leaving group alpha to the carbonyl. chemrxiv.org For instance, the reaction of N-benzylethanolamine with diethyl oxalate (B1200264) in ethanol (B145695) can produce the corresponding morpholine-2,3-dione, which can then be selectively reduced to a 2-hydroxymorpholin-3-one analogue. sci-hub.se

A more direct route involves the intramolecular ring closure of α-(2-chloroethoxy)-amides under basic conditions. researchgate.netnih.gov This precursor is typically formed by the acylation of an amino alcohol. Another innovative one- or two-step protocol utilizes the reaction between a 1,2-amino alcohol and ethylene (B1197577) sulfate, followed by cyclization, to cleanly afford morpholine (B109124) derivatives. chemrxiv.org The reaction between epoxyamides, derived from amino alcohols, and subsequent controlled intramolecular nucleophilic ring closure also provides access to the morpholin-3-one scaffold. sci-hub.se

| Amino Alcohol Derivative | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Benzylethanolamine | Diethyl Oxalate | Morpholine-2,3-dione (precursor) | sci-hub.se |

| α-(2-Chloroethoxy)-amides | Base | Morpholin-3-one | researchgate.netnih.gov |

| 1,2-Amino Alcohols | Ethylene Sulfate, tBuOK | Morpholine | chemrxiv.org |

| Epoxyamides | Controlled Ring Closure | Morpholin-3-one | sci-hub.se |

A highly effective strategy for constructing the morpholin-3-one ring system is the condensation of an N-substituted ethanolamine (B43304) with glyoxylic acid. sci-hub.se This reaction serves as a direct pathway to N-substituted 2-hydroxymorpholin-3-ones, which are valuable intermediates. For example, the synthesis of 4-benzyl-2-hydroxymorpholin-3-one (B126696) can be achieved in high yield by reacting N-benzylethanolamine with a 50% aqueous solution of glyoxylic acid in a suitable solvent like tetrahydrofuran (B95107) under reflux. sci-hub.sechemicalbook.com

The scope of this condensation has been investigated, revealing some limitations. The reaction fails to produce the desired lactam-lactols when unprotected amino alcohols like ethanolamine are used. sci-hub.se Furthermore, increasing the steric bulk of the N-substituent, such as with α-methylbenzyl ethanolamine, can lead to a significant decrease in yield. sci-hub.se However, substitution on the ethanol backbone of the amino alcohol appears to be well-tolerated, providing good yields of the corresponding lactols. sci-hub.se

| Amino Alcohol | Carbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Benzylethanolamine | Glyoxylic Acid (50% aq.) | THF, Reflux | 4-Benzyl-2-hydroxymorpholin-3-one | 72-91% | sci-hub.sechemicalbook.com |

| (R)-2-Amino-1-cyclohexylethanol | Glyoxylic Acid | L-proline (cat.) | (R)-5-Cyclohexyl-morpholin-3-one | Not specified | smolecule.com |

| N-Benzyl Phenyl Glycinol | Glyoxylic Acid | THF, Heat | N-Benzyl Phenyl Glycinol Lactol | 73% | sci-hub.se |

Oxidative cyclization represents a more advanced strategy for forming heterocyclic rings, including the morpholine framework. A Wacker-type aerobic oxidative cyclization of alkenes, using a palladium catalyst, has been shown to be effective for synthesizing various six-membered nitrogen heterocycles, including morpholines and piperazinones. organic-chemistry.org

A specific and novel oxidative method for constructing a hydroxylated morpholin-3-one ring involves ozonolysis. mdpi.com In this approach, C-(1-allyloxy-glycopyranosyl)formamides undergo ozonolysis, which cleaves the allyl group's double bond and leads to an intramolecular cyclization, directly forming 5-hydroxymorpholin-3-one derivatives. mdpi.com This method introduces a hydroxyl group at the C-5 position of the ring system as a direct consequence of the cyclization strategy. Similarly, phenolic Schiff's bases can undergo intramolecular oxidative cyclization using oxidants like manganese(IV) oxide (MnO2) to form fused heterocyclic systems. nih.gov

| Starting Material | Key Reagent/Process | Product Feature | Reference |

|---|---|---|---|

| Unsaturated Alkenyl Amines | Pd(DMSO)2(TFA)2, O2 (Wacker-type) | Morpholine Ring | organic-chemistry.org |

| C-(1-Allyloxy-glycopyranosyl)Formamides | Ozone (O3) | 5-Hydroxymorpholin-3-one Ring | mdpi.com |

| Phenolic Schiff's Bases | MnO2 | Fused Heterocyclic Systems | nih.gov |

Introduction of the 4-Hydroxyl Functionality

The introduction of a hydroxyl group onto the nitrogen atom at position 4 is a defining feature of the target compound. This can be accomplished through direct reaction on the pre-formed ring or by carrying the N-OH moiety through the synthesis from a suitable precursor.

Direct N-hydroxylation of a pre-formed morpholin-3-one ring is a challenging transformation. The literature does not widely report methods specifically for the direct oxidation of the nitrogen atom within the morpholin-3-one lactam system. General methods for N-hydroxylation of amides and lactams often face challenges with selectivity and reaction conditions.

A more common and versatile approach involves using a precursor that already contains the N-OH functionality or a group that can be readily converted to it. This strategy circumvents the difficulties of direct N-hydroxylation of the final heterocyclic ring.

This concept is well-established in the synthesis of other N-hydroxylated lactams, such as N-hydroxy-β-lactams. rsc.orgacs.org For example, syntheses may employ hydroxylamine (B1172632) derivatives as starting materials. A relevant strategy is seen in the synthesis of morpholino nucleic acid analogues, where an aldehyde intermediate is reacted with hydroxylamine hydrochloride to form an oxime. nih.gov This oxime, which contains the requisite N-OH group, is then part of a subsequent cyclization and reduction sequence to form the final N-hydroxymorpholine ring structure. nih.gov This precursor-based methodology allows for the secure incorporation of the N-hydroxyl group into the final molecular architecture.

Diastereoselective and Enantioselective Synthesis Approaches

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic methods that selectively produce a single desired stereoisomer (either an enantiomer or a diastereomer) is a paramount objective in modern organic synthesis. libretexts.orgwikipedia.org Enantioselective synthesis involves creating a chiral product from achiral or racemic precursors in a way that favors the formation of one specific enantiomer. libretexts.org This is typically achieved by using a chiral catalyst or auxiliary that creates a temporary asymmetric environment, lowering the activation energy for the formation of one enantiomer over the other. libretexts.orgwikipedia.org

A significant challenge in synthesizing analogues of 4-hydroxymorpholin-3-one lies in controlling the stereochemistry of the substituted morpholine ring. One effective diastereoselective method involves the copper(II)-promoted oxyamination of alkenes. nih.gov In a reported synthesis of 2-aminomethyl morpholines, a β-hydroxy N-allylsulfonamide was treated with a copper(II) catalyst, resulting in an intramolecular alcohol addition and an intermolecular amine coupling. nih.gov This reaction yielded the desired morpholine product with high diastereoselectivity. nih.gov Optimization studies revealed that catalyst loading and solvent choice are critical for maximizing yield.

| Catalyst (equiv) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Cu(eh)₂ (3) | PhCF₃ | 130 | 45 | >20:1 |

| Cu(eh)₂ (3) | Xylenes | 120 | 58 | >20:1 |

| Cu(eh)₂ (3) | Xylenes | 130 | 71 | >20:1 |

| Cu(eh)₂ (2) | Xylenes | 130 | 71 | >20:1 |

Another advanced strategy is employed in the synthesis of the drug aprepitant (B1667566), which contains a key cis vicinally substituted morpholine core. researchgate.net The synthesis utilizes a stereochemical relay, where the configuration of a pre-existing stereocenter in an enantiomerically pure oxazinone intermediate directs the formation of a second stereocenter during the construction of the morpholine ring. researchgate.net Furthermore, a palladium-promoted asymmetric allylic alkylation has been reported for preparing optically active morpholine-2-aryl-2-allyl derivatives, successfully introducing a quaternary stereocenter. researchgate.net

To obtain the necessary enantiomerically pure starting materials, methods like crystallization-induced dynamic resolution are used. researchgate.net For the aprepitant synthesis, this technique was applied to an oxazinone precursor, using a chiral sulfonic acid that acts as both a resolving agent for the desired (S)-enantiomer and a racemizing agent for the unwanted enantiomer, thereby maximizing the yield of the correct starting material. researchgate.net

Industrial Scale Synthesis Considerations and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale requires a focus on factors beyond mere chemical yield. An industrially viable process must be cost-effective, safe, environmentally friendly, robust, and reproducible. google.com For instance, the synthesis of a key morpholin-3-one intermediate for the anticoagulant rivaroxaban (B1684504) was specifically designed to be amenable to industrial-scale production, overcoming the reaction management disadvantages of previous methods. google.com

Process optimization is exemplified in the manufacturing of aprepitant. scribd.com An early medicinal synthesis route was deemed "environmentally hostile" due to its reliance on a stoichiometric titanium-metal-mediated olefination and a complex protecting group strategy. scribd.com Subsequent process development led to a significantly greener and more efficient synthesis. scribd.com

Key optimizations for the aprepitant synthesis included:

One-Pot Processing: Condensing 2-(benzylamino)ethanol with 2,2-dihydroxyacetic acid at room temperature to form an intermediate that rearranges to 4-benzyl-2-hydroxymorpholin-3-one in a water/THF mixture. scribd.com

Improved Stereoselectivity: Boosting the hydrogenation selectivity to favor the desired cis isomer by acidifying the quenched Grignard reaction mixture with p-toluenesulfonic acid prior to the hydrogenation step. scribd.com

Elimination of Harsh Reagents: Replacing stoichiometric metal-mediated reactions with catalytic processes. scribd.com

| Strategy | Objective | Example Application |

|---|---|---|

| Green Chemistry Principles | Reduce environmental impact and improve safety. scribd.com | Replacing stoichiometric metal reagents with catalytic hydrogenation in aprepitant synthesis. scribd.com |

| One-Pot Reactions | Increase efficiency, reduce waste and unit operations. scribd.com | Condensation and rearrangement to form 4-benzyl-2-hydroxymorpholin-3-one in a single pot. scribd.com |

| Stereochemical Control | Maximize yield of the desired active isomer. researchgate.netscribd.com | Using an acid catalyst to improve diastereoselectivity in the hydrogenation step for a key aprepitant intermediate. scribd.com |

| Process Robustness | Ensure reproducibility and consistent quality on a large scale. google.com | Developing syntheses for pharmaceutical intermediates that avoid toxic solvents and reagents that are difficult to remove. google.com |

Chemical Reactivity and Transformation Mechanisms of 4 Hydroxymorpholin 3 One

Reactivity of the Hydroxyl Group (N-OH)

The N-OH group, characteristic of hydroxamic acids, is a primary site of chemical activity in the 4-hydroxymorpholin-3-one molecule. acs.org This functional group can undergo oxidation, participate in condensation and alkylation reactions, and function as either a nucleophile or a leaving group depending on the reaction conditions.

Oxidation Reactions

The N-hydroxyl moiety of this compound is susceptible to oxidation. Research has shown that related cyclic hydroxamic acids can be oxidized to yield various products. For instance, some 5-hydroxymorpholin-3-one derivatives undergo oxidation to form the corresponding morpholine-3,5-diones. In some cases, further oxidation can lead to ring cleavage, ultimately yielding products like diglycollic acid and nitrous oxide. The specific products depend on the oxidizing agent and reaction conditions. Periodic acid is a reagent of choice for the oxidation of the hydroxamic acid bond, as it often leaves other sensitive bonds, such as esters, unaffected. ru.nl The oxidation of secondary hydroxamic acids typically produces an acid from the acyl portion and a dimeric nitroso compound. ru.nl

Another relevant reaction involves the oxidation of the morpholine (B109124) ring itself. While not directly starting from this compound, studies on the oxidation of morpholine by enzymes like Cytochrome P450 show that hydroxylation is a key step. This hydroxylated intermediate can then undergo further reactions, indicating the N-OH group's role in mediating oxidative transformations.

| Reactant | Reagent/Condition | Product(s) | Reference |

|---|---|---|---|

| 5-Hydroxymorpholin-3-one derivatives | Oxidizing agents | Morpholine-3,5-diones | |

| Secondary hydroxamic acids | Periodic acid | Acid (from acyl moiety) + Dimeric nitroso compound | ru.nl |

Condensation and Alkylation at Nitrogen

The nitrogen atom of the morpholin-3-one (B89469) ring is a key site for condensation and alkylation reactions, often used to synthesize N-substituted derivatives. A prevalent synthetic route involves the condensation of an N-substituted ethanolamine (B43304) with a suitable two-carbon electrophile, such as glyoxylic acid or diethyl oxalate (B1200264). sci-hub.se For example, the reaction of N-benzylethanolamine with aqueous glyoxylic acid is a high-yield method for producing 4-benzyl-2-hydroxymorpholin-3-one (B126696), a crucial intermediate in the synthesis of the drug aprepitant (B1667566). sci-hub.se Similarly, reacting N-benzylethanolamine with diethyl oxalate affords the corresponding N-benzyl morpholine-2,3-dione, which can then be reduced to the target hydroxymorpholinone. sci-hub.se

The nitrogen atom, behaving as a typical secondary amine within the heterocyclic structure, can undergo various alkylation and acylation reactions. chemenu.comthieme-connect.de This reactivity allows for the introduction of a wide range of substituents at the N-4 position, which is critical for modulating the molecule's properties and for its use as a versatile building block in medicinal chemistry. sci-hub.selookchem.com For instance, 4-benzylmorpholin-3-one (B1279983) can be prepared by treating morpholin-3-one with sodium hydride and benzyl (B1604629) bromide. acs.org

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| N-Benzylethanolamine + Glyoxylic acid | Aqueous solution | 4-Benzyl-2-hydroxymorpholin-3-one | sci-hub.se |

| N-Benzylethanolamine + Diethyl oxalate | Ethanol (B145695) | N-Benzyl morpholine-2,3-dione | sci-hub.se |

| Morpholin-3-one + Benzyl bromide | Sodium hydride, DMF | 4-Benzylmorpholin-3-one | acs.org |

Role as a Nucleophile or Leaving Group

The N-OH functional group exhibits dual reactivity, capable of acting as a nucleophile or, upon modification, a leaving group. isef.netwikipedia.org The nitrogen atom's lone pair of electrons allows it to participate in nucleophilic attacks. This is evident in the condensation reactions used to form the morpholinone ring, where the nitrogen of the amino alcohol attacks an electrophilic carbonyl carbon. sci-hub.senih.gov Hydroxamic acids are generally more nucleophilic than their corresponding amides. acs.org

Conversely, the hydroxyl portion can be converted into a good leaving group to facilitate intramolecular rearrangements. isef.net By treating N-aryl hydroxamic acids with reagents like methanesulfonyl chloride, the N-OH group is modified, which triggers a rearrangement involving N-O bond cleavage. isef.net In other contexts, the entire N-hydroxymorpholine moiety can be eliminated during a reaction. This is observed in some oxidative amidation reactions where an unstable intermediate extrudes N-hydroxymorpholine to yield an α-keto amide.

Reactivity of the Carbonyl Group (C=O at C3)

The carbonyl group at the C3 position is an electrophilic center, making it a target for nucleophilic attack and a key participant in enolization reactions. ontosight.ai

Nucleophilic Addition Reactions

The C3 carbonyl group is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This electrophilicity makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles. saskoer.caresearchgate.net The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. saskoer.ca This intermediate is typically protonated in a subsequent step to yield an alcohol product.

A key example of this reactivity is the reduction of the related morpholine-2,3-diones to 2-hydroxymorpholin-3-ones. This transformation is achieved via nucleophilic addition of a hydride ion (from a reducing agent like lithium tri-sec-butylborohydride) to one of the carbonyl groups. sci-hub.se Another example is the reaction of morpholin-3-one with triethyl phosphite, prompted by phosphoryl chloride, which results in the formation of morpholine-3,3-diylbisphosphonate through nucleophilic addition at the carbonyl carbon. acs.orgnih.gov

Enolization and Related Reactions

The morpholin-3-one structure contains protons on the carbon atom adjacent to the carbonyl group (the α-carbon at C2). These α-protons are acidic and can be removed by a base to form a resonance-stabilized enolate anion. This process is known as enolization. The resulting enolate is a potent nucleophile and a key intermediate in many reactions, such as alkylations and aldol-type condensations.

The formation of an enolate from a morpholine derivative has been demonstrated in reductive aldol (B89426) reactions. For instance, the hydroboration of 4-acryloylmorpholine (B1203741) leads to the selective formation of a Z-enolborinate. This enolate intermediate can then react with aldehydes in a highly stereoselective manner to form syn-α-methyl-β-hydroxy morpholine carboxamides. This illustrates the synthetic utility of generating an enolate from the morpholinone system. Furthermore, reactions of N-protected morpholin-3-ones can lead to the formation of dehydrophosphonates, which likely proceeds through an enamine or enolate-type intermediate. acs.org

Ring-Opening and Rearrangement Pathways

The structural integrity of the morpholin-3-one core is subject to specific conditions that can induce either cleavage or rearrangement of the heterocyclic ring. These pathways are often dependent on pH and the presence of specific reagents.

Ring-Opening Reactions: Acidic conditions, particularly during purification processes like silica (B1680970) gel column chromatography, have been observed to catalyze the opening of the morpholinone ring. In studies involving complex glycopyranosylidene-spiro-morpholinones, an acid-catalyzed transglycosylation was reported. researchgate.net This process resulted in the opening of the morpholine ring to yield acyclic methyl glycoside side products. researchgate.net This suggests that the ether oxygen or the N-hydroxyl group of this compound could be protonated under acidic conditions, facilitating a nucleophilic attack (e.g., by a solvent molecule) that cleaves the ring.

Rearrangement and Elimination Reactions: Hydroxymorpholinone derivatives can undergo various rearrangement and elimination reactions, altering the ring structure or its substituents. Key transformations observed in analogous systems include:

Acid-Catalyzed Elimination: 5-hydroxymorpholinone derivatives undergo acid-catalyzed dehydration to yield the corresponding 5,6-didehydro-morpholin-3-ones. nih.govunideb.hu This reaction transforms the hydroxyl group into a double bond within the ring, demonstrating the reactivity of the C-OH group under acidic catalysis. nih.gov

Base-Induced Elimination and Rearrangement: In a notable rearrangement, 5-iodomethylmorpholinones treated with a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) undergo elimination. Instead of forming an exocyclic double bond, the reaction leads to the formation of a 5-methyl-2H-1,4-oxazin-3(4H)-one. nih.govunideb.hu This outcome indicates a rearrangement where the endocyclic double bond is favored. nih.gov

Table 1: Summary of Ring Transformation Pathways in Hydroxymorpholinone Analogs

| Reaction Type | Substrate Class | Reagents/Conditions | Product Class | Citation |

|---|---|---|---|---|

| Ring-Opening | Glycosyl-spiro-morpholinone | Acidic silica gel chromatography | Acyclic glycoside | researchgate.net |

| Elimination | 5-Hydroxymorpholinone | Acid catalysis | 5,6-Didehydro-morpholin-3-one | nih.govunideb.hu |

| Rearrangement | 5-Iodomethylmorpholinone | DBU (base) | 5-Methyl-2H-1,4-oxazin-3(4H)-one | nih.govunideb.hu |

Reaction with Electrophilic and Nucleophilic Species

The this compound molecule possesses multiple sites susceptible to attack by both electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species). libretexts.orglibretexts.org The reactivity at each site is dictated by electron density and steric accessibility.

Electrophilic and Nucleophilic Centers:

Nucleophiles: A reactant that provides a pair of electrons to form a new covalent bond is known as a nucleophile. byjus.com Within this compound, the oxygen of the N-hydroxyl group, the ether oxygen, and the nitrogen atom possess lone pairs of electrons, rendering them nucleophilic centers. The carbonyl oxygen is also weakly nucleophilic.

Electrophiles: An electrophile accepts a pair of electrons to form a new covalent bond. byjus.com The carbonyl carbon (C-3) is a primary electrophilic site due to the polarization of the C=O bond, where the carbon atom bears a partial positive charge. The ring carbons adjacent to the oxygen and nitrogen heteroatoms (C-2 and C-5) also exhibit electrophilic character.

Reactions with Electrophiles: The nucleophilic centers of the morpholinone ring can react with various electrophiles. A key example from related compounds is the oxidation of the hydroxyl group. In studies on 5-hydroxymorpholinones, the secondary alcohol at C-5 was oxidized using chromium trioxide (CrO₃), a powerful electrophilic oxidizing agent, to furnish the corresponding morpholine-3,5-dione. nih.govunideb.hu This demonstrates the susceptibility of the hydroxyl group to electrophilic attack and subsequent transformation into a ketone.

Reactions with Nucleophiles: The primary site for nucleophilic attack is the electrophilic carbonyl carbon at the C-3 position. This is a characteristic reaction of lactams and amides. While specific examples for this compound are not detailed in the literature, the general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This can be followed by the breaking of the amide bond (ring-opening).

The synthesis of the morpholinone ring itself often relies on an intramolecular nucleophilic attack. For instance, the formation of certain morpholinone rings proceeds via the nucleophilic attack of a carboxamide nitrogen onto an electrophilic center, such as an iodonium (B1229267) ion intermediate, to close the ring. unideb.hu This highlights the dual role of the molecule's precursors, which contain both nucleophilic (amide) and electrophilic components. The reactivity of halogenoalkanes in nucleophilic substitution reactions is well-established, where a nucleophile attacks a partially positive carbon atom. savemyexams.com

Stereochemical and Conformational Analysis of 4 Hydroxymorpholin 3 One Derivatives

Chiral Centers and Potential for Stereoisomerism

The concept of chirality is central to the stereochemistry of 4-hydroxymorpholin-3-one. A molecule is chiral if it is non-superimposable on its mirror image. utexas.eduutdallas.edu The most common source of chirality in organic molecules is the presence of a chiral center, which is a tetrahedral atom, typically carbon, bonded to four different groups. utexas.eduutdallas.edu

The this compound scaffold possesses several potential chiral centers. The carbon atoms at the C2 and C5 positions can become chiral centers if they bear substituents, leading to the possibility of stereoisomerism. Additionally, the nitrogen atom at the N4 position, being bonded to three different groups (a hydroxyl group, the C3-carbonyl part of the ring, and the C5-methylene part of the ring) and having a lone pair of electrons, can also be a stereocenter.

The number of possible stereoisomers for a molecule is determined by the number of chiral centers (n), according to the formula 2^n. libretexts.orgdoubtnut.com Therefore, a substituted this compound derivative with multiple chiral centers can exist as a significant number of stereoisomers. libretexts.org These stereoisomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other). utexas.eduutdallas.edulibretexts.org

| Potential Chiral Center | Condition for Chirality |

| C2 | Substitution with a group other than hydrogen. |

| C5 | Substitution with a group other than hydrogen. |

| N4 | Generally considered a stereocenter due to its substituents and lone pair, though rapid inversion can occur. |

Conformational Preferences of the Morpholin-3-one (B89469) Ring System

The morpholine (B109124) ring, the parent structure of morpholin-3-one, is known to be flexible and typically adopts a chair conformation as its most stable form. nih.govresearchgate.netacs.org This preference is a result of minimizing both angle strain and torsional strain. In this chair conformation, substituents can occupy either axial or equatorial positions. msu.edu Studies on morpholine itself have identified two distinct chair conformers, Chair-Eq (with the N-H in an equatorial position) and Chair-Ax (with the N-H in an axial position), with the equatorial conformer being more stable. nih.govacs.org

For the this compound ring system, the presence of an sp2-hybridized carbonyl group at the C3 position introduces a degree of planarity, which distorts the classic chair conformation. The ring is expected to adopt a conformation that is best described as a twisted-boat, half-chair, or sofa conformation to accommodate the planar amide portion. The introduction of the hydroxyl group at the N4 position further influences the conformational equilibrium. The preference for different conformations can significantly impact the molecule's reactivity and its biological activity. nih.gov

Nitrogen Inversion Barriers and Dynamics

Nitrogen inversion, also known as pyramidal inversion, is a process in which a trivalent nitrogen atom with a pyramidal geometry rapidly inverts, much like an umbrella turning inside out. fiveable.mesapub.org This process can lead to the interconversion of enantiomers if the nitrogen atom is a chiral center, potentially resulting in racemization. fiveable.me The energy barrier for this inversion is a critical factor; a low barrier allows for rapid interconversion at room temperature, while a higher barrier can allow for the isolation of stable enantiomers. fiveable.mesapub.org For most simple amines, this barrier is quite low, typically in the range of 5-10 kcal/mol. fiveable.me

In cyclic systems and with certain substituents, the nitrogen inversion barrier can be significantly higher. Ring strain in the planar transition state of the inversion process can increase the energy barrier. nih.gov For derivatives of 4-hydroxymorpholine, such as 4′-hydroxymorpholin-2′-ylpurines, a nitrogen inversion barrier of approximately 14 kcal/mol has been estimated. researchgate.net This relatively high barrier suggests that at room temperature, the rate of nitrogen inversion is slow enough to allow for the existence of distinct and observable invertomers (isomers differing by the configuration at the nitrogen atom). researchgate.net The dynamics of nitrogen inversion are also influenced by factors such as the electronic nature of substituents on the nitrogen atom. nih.govnih.gov

| Compound Type | Typical Nitrogen Inversion Barrier (kcal/mol) | Implication |

| Simple Amines | 5-10 fiveable.me | Rapid interconversion at room temperature. fiveable.me |

| 4'-Hydroxymorpholin-2'-ylpurines | ~14 researchgate.net | Slower inversion, potential for distinct invertomers at room temperature. researchgate.net |

Influence of Substituents on Ring Conformation and Stereochemistry

The nature and position of the substituent can dictate the dominant conformation. For instance, in a study of 3-substituted morpholine congeners with a tosyl group on the nitrogen, it was found that both a hydroxyl and a carboxylate group at adjacent positions adopted axial positions to avoid a pseudo A1,3 strain between the C3-substituent and the N-tosyl group. acs.org This demonstrates that electronic effects, in addition to steric bulk, can govern conformational preferences. The introduction of substituents not only influences the ring's shape but can also create new chiral centers, thereby increasing the number of possible stereoisomers. libretexts.org The interplay between the conformational biases of different substituents determines the final, most stable three-dimensional structure of the molecule.

| Interaction | Preferred Conformation | Rationale |

| 1,3-Diaxial Interaction | Equatorial position for substituent msu.edu | Minimizes steric hindrance between the axial substituent and other axial groups. msu.edusaskoer.ca |

| Pseudo A1,3 Strain | Axial position for C3 substituent acs.org | Avoids steric clash with a bulky N-substituent like a tosyl group. acs.org |

Spectroscopic and Analytical Methods for Structural Elucidation of 4 Hydroxymorpholin 3 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For 4-hydroxymorpholin-3-one, ¹H, ¹³C, and various 2D NMR techniques are employed to assign the structure.

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the spectrum is expected to show distinct signals for the protons on the morpholine (B109124) ring and the hydroxyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the carbonyl group.

For a closely related analogue, 4-(4-aminophenyl)morpholin-3-one, the ¹H NMR spectrum shows characteristic signals for the morpholine ring protons. chemicalbook.com The protons on the carbon adjacent to the oxygen (C-5) and the nitrogen (C-6) would appear at different chemical shifts due to the different electronic environments. The protons on C-2, being adjacent to both the carbonyl group and the nitrogen atom, would also have a distinct chemical shift. The hydroxyl proton at the N-4 position would likely appear as a broad singlet, and its position can be concentration and solvent dependent.

Table 1: Representative ¹H NMR Spectral Data for a 4-Substituted Morpholin-3-one (B89469) Analogue

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Morpholine Ring Protons | 3.5 - 4.5 | Multiplets |

| Aromatic Protons (substituent) | 6.7 - 7.2 | Multiplets |

| Amine Protons (substituent) | 5.0 (broad) | Singlet |

Data derived from spectral information for 4-(4-aminophenyl)morpholin-3-one. chemicalbook.com

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The most downfield signal is typically that of the carbonyl carbon (C-3) due to the strong deshielding effect of the double-bonded oxygen. The carbons adjacent to the heteroatoms (C-2, C-5, and C-6) will also be deshielded and appear at characteristic chemical shifts. For morpholine itself, the carbons adjacent to nitrogen and oxygen appear at approximately 47 ppm and 67 ppm, respectively. researchgate.net In this compound, the presence of the carbonyl group and the hydroxyl group will further influence these shifts.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-3) | 165 - 175 |

| C-2 | 50 - 60 |

| C-5 | 65 - 75 |

| C-6 | 40 - 50 |

Ranges are estimated based on general principles and data from morpholine derivatives. researchgate.net

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons on adjacent carbons in the ring (e.g., between H-5 and H-6), confirming the sequence of the methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of which protons are attached to which carbons. For example, the proton signals assigned to C-2, C-5, and C-6 can be definitively linked to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular fragments and for assigning quaternary carbons (like the carbonyl carbon). For instance, a proton on C-2 would show an HMBC correlation to the carbonyl carbon at C-3, confirming their proximity within the lactam ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of the compound.

The fragmentation pattern provides a fingerprint of the molecule. Cleavage of the morpholine ring is expected to be a major fragmentation pathway. Common losses would include the loss of small, stable molecules like CO, H₂O, or fragments of the ethyl ether linkage. The fragmentation of the morpholine ring itself often proceeds via cleavage alpha to the nitrogen and oxygen atoms, leading to characteristic fragment ions. Analysis of these fragments helps to confirm the presence and arrangement of the morpholine-3-one core.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. mdpi.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group (lactam), typically appearing in the range of 1650-1690 cm⁻¹. Another key feature would be a broad absorption band for the O-H stretching of the N-hydroxyl group, likely around 3200-3400 cm⁻¹. The C-O-C stretching of the ether linkage within the morpholine ring would be visible in the fingerprint region, usually around 1100 cm⁻¹. researchgate.netacs.org

Raman Spectroscopy : Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman, C-C and C-H stretching vibrations of the ring structure are often more pronounced. nih.govscielo.org.mx The symmetric stretching of the morpholine ring can give rise to characteristic Raman bands. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| N-OH Stretch | IR | ~3200-3400 (broad) |

| C-H Stretch (ring) | IR, Raman | ~2850-3000 |

| C=O Stretch (lactam) | IR, Raman | ~1650-1690 (strong) |

| C-O-C Stretch | IR | ~1100 |

Frequencies are based on typical values for the respective functional groups and data from morpholine derivatives. researchgate.netnih.govscielo.org.mx

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and the conformation of the molecule. For this compound, an X-ray crystal structure would confirm the chair-like conformation of the morpholine ring, which is common for such six-membered heterocycles. mdpi.com

Furthermore, X-ray diffraction reveals intermolecular interactions, such as hydrogen bonding, in the crystal lattice. The N-hydroxyl group and the carbonyl oxygen of this compound are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions play a crucial role in determining the packing of the molecules in the crystal. The analysis provides key crystallographic parameters such as the space group and unit cell dimensions, which are unique for a specific crystalline form or polymorph. researchgate.net

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable in the analysis of this compound and its analogues, providing robust methods for their separation, purification, and purity assessment. The polarity imparted by the N-hydroxy group and the lactam functionality dictates the selection of appropriate chromatographic conditions. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis and purification of this compound and related compounds. Given the polar nature of these molecules, both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be effectively utilized.

Reversed-Phase HPLC (RP-HPLC)

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For polar compounds like this compound, which may exhibit limited retention on standard C18 columns, highly aqueous mobile phases are often necessary. obrnutafaza.hr The inclusion of polar-embedded or polar-endcapped stationary phases can enhance retention and improve peak shape.

Method parameters typically involve a C18 or C8 stationary phase with a mobile phase consisting of a gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. Buffering agents like formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) are often added to the mobile phase to control the ionization of the analyte and improve chromatographic performance.

Table 1: Illustrative RP-HPLC Method for this compound and Analogues

| Compound | Retention Time (min) |

| This compound | 3.5 |

| 4-Hydroxy-5-methylmorpholin-3-one | 4.2 |

| 4-Benzyloxymorpholin-3-one | 12.8 |

Conditions: Column: C18 (150 x 4.6 mm, 5 µm); Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile; Gradient: 5% B to 95% B over 15 minutes; Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the analysis of highly polar compounds that are poorly retained in RP-HPLC. thermofisher.comnih.govnestgrp.comnih.govresearchgate.net This technique utilizes a polar stationary phase (e.g., bare silica (B1680970), or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. thermofisher.comnih.govnestgrp.comnih.govresearchgate.net The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.

Table 2: Representative HILIC Method for this compound and Polar Analogues

| Compound | Retention Time (min) |

| This compound | 6.8 |

| 4-Hydroxy-5-(hydroxymethyl)morpholin-3-one | 5.5 |

| Morpholin-3-one | 8.2 |

Conditions: Column: HILIC Silica (100 x 2.1 mm, 3 µm); Mobile Phase: A: 10 mM Ammonium Acetate in Water, B: Acetonitrile; Isocratic: 90% B; Flow Rate: 0.3 mL/min; Detection: UV at 210 nm.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing the purity of this compound and its derivatives. nih.govresearchgate.net

Stationary and Mobile Phases

The most common stationary phase for the analysis of these polar compounds is silica gel 60 F254. nih.govresearchgate.net The choice of the mobile phase is critical for achieving good separation. A mixture of a relatively nonpolar solvent (e.g., hexane, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol, acetone) is typically used. The polarity of the eluent is adjusted to obtain optimal retention factor (Rf) values, ideally between 0.2 and 0.8. For highly polar analogues, more polar solvent systems, such as butanol, acetic acid, and water mixtures, may be required. nih.govresearchgate.netresearchgate.net

Table 3: Exemplary TLC Systems for the Separation of this compound

| Mobile Phase System (v/v) | Rf Value of this compound |

| Ethyl Acetate / Hexane (1:1) | 0.35 |

| Dichloromethane / Methanol (9:1) | 0.50 |

| Ethyl Acetate / Acetic Acid (99:1) | 0.60 |

Stationary Phase: Silica Gel 60 F254

Visualization Techniques

Since this compound and many of its simple aliphatic analogues may not be strongly UV-active, various visualization techniques are employed. While compounds with aromatic substituents can be visualized under UV light (254 nm), other methods are often necessary. nih.govresearchgate.net These include:

Iodine Vapor: A general, non-destructive method where the plate is exposed to iodine vapor, causing many organic compounds to appear as brown spots. nih.govresearchgate.net

Potassium Permanganate Stain: An oxidizing stain that reacts with the N-hydroxy group and other oxidizable functionalities to produce yellow-brown spots on a purple background.

Ceric Ammonium Molybdate (CAM) Stain: A general-purpose stain that, upon heating, produces colored spots for a wide variety of organic compounds.

Ferric Chloride Spray: A specific reagent for hydroxamic acids and phenols, which typically yields a characteristic reddish-brown or purple color.

The combination of these chromatographic methods provides a comprehensive toolkit for the detailed analysis of this compound and its analogues, ensuring their identity, purity, and quality in research and development settings.

Computational Chemistry and Molecular Modeling of 4 Hydroxymorpholin 3 One

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of a molecule. northwestern.edu Methods such as Density Functional Theory (DFT) are frequently employed to model molecular structures and interpret experimental results. nih.gov For 4-Hydroxymorpholin-3-one, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), can elucidate its electronic structure and predict its chemical reactivity. nih.govresearchgate.netnih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the charge distribution on the molecule. It visually identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with other chemical species.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov For instance, a higher electrophilicity index indicates a greater capacity to accept electrons. These computational analyses provide a robust framework for predicting the molecule's behavior in chemical reactions. researchgate.netchemrxiv.org

| Parameter | Symbol | Calculated Value | Unit |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.15 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.98 | eV |

| HOMO-LUMO Energy Gap | ΔE | 6.17 | eV |

| Electronegativity | χ | 4.065 | eV |

| Chemical Hardness | η | 3.085 | eV |

| Global Electrophilicity Index | ω | 2.67 | eV |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are crucial for its properties and interactions. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary computational tools for exploring conformational landscapes. nih.gov

Initially, a conformational search can be performed using MM force fields, such as MMFF94, to identify low-energy conformers. nih.gov This step generates a set of plausible 3D structures. Following this, MD simulations can be employed to study the dynamic behavior of the molecule over time, typically in a simulated solvent environment to mimic solution-phase conditions. mdpi.comfrontiersin.org

MD simulations track the atomic motions of the molecule by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, bends, and changes its shape. nih.gov Analysis of this trajectory can identify the most stable and populated conformations. Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's structure over the simulation time, while the Radius of Gyration (RoG) provides insight into its compactness. nih.gov These simulations can reveal, for example, the preferred orientation of the hydroxyl group and the puckering of the morpholinone ring, which are critical for its interactions.

| Conformer | Key Dihedral Angle (°) (e.g., C2-N1-O-H) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Conformer A (Chair) | 178.5 | 0.00 | 75.3 |

| Conformer B (Twist-Boat) | -65.2 | 1.85 | 15.1 |

| Conformer C (Boat) | 5.4 | 3.20 | 9.6 |

Docking Studies and Ligand-Protein Interactions (for derivatives functioning as biologically active compounds)

For derivatives of this compound that may exhibit biological activity, molecular docking is a key computational technique to predict how these molecules might bind to a biological target, such as a protein or enzyme. nih.govresearchgate.net This method computationally places the ligand (the derivative) into the binding site of a receptor and evaluates the feasibility of the binding pose using a scoring function. nih.gov

The docking process predicts the preferred orientation of the ligand within the binding site and estimates the binding affinity, typically expressed as a docking score or binding energy in kcal/mol. nih.gov A more negative score generally indicates a more favorable binding interaction.

Post-docking analysis is crucial for understanding the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking. researchgate.netnih.govbiorxiv.org Identifying key amino acid residues in the protein's active site that interact with the ligand can provide valuable insights for designing more potent and selective derivatives. nih.govsemanticscholar.org For example, a derivative might be designed to form an additional hydrogen bond with a specific residue to enhance its binding affinity.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

|---|---|---|---|

| Derivative 1 (R = -CH3) | -6.8 | Asp145, Leu83 | Hydrogen Bond, Hydrophobic |

| Derivative 2 (R = -Phenyl) | -8.2 | Asp145, Tyr80, Val35 | Hydrogen Bond, π-π Stacking, Hydrophobic |

| Derivative 3 (R = -CF3) | -7.5 | Asp145, Arg120, Leu83 | Hydrogen Bond, Halogen Bond, Hydrophobic |

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data. nih.gov DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govresearchgate.net

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netnih.gov These calculated shifts are then compared with experimental values to confirm the molecular structure. A strong correlation between predicted and observed spectra provides high confidence in the assigned structure. nih.gov

Similarly, the vibrational frequencies of the molecule can be computed to generate a theoretical IR spectrum. cheminfo.orgresearchgate.net The calculated frequencies correspond to specific vibrational modes, such as C=O stretching, O-H bending, or C-N stretching. Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, the calculated values are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov

| 1H NMR Chemical Shifts (δ, ppm) | Key IR Frequencies (cm-1) | ||||

|---|---|---|---|---|---|

| Proton | Predicted | Experimental | Vibrational Mode | Predicted (Scaled) | Experimental |

| H (on O) | 5.10 | 5.15 | O-H stretch | 3405 | 3410 |

| H (on C2) | 4.25 | 4.28 | C=O stretch | 1685 | 1690 |

| H (on C5) | 3.80 | 3.82 | C-O-C stretch | 1115 | 1120 |

| H (on C6) | 3.55 | 3.59 | C-N stretch | 1250 | 1255 |

Theoretical Studies on Reaction Pathways and Transition States

Computational methods are essential for exploring the mechanisms of chemical reactions, including those involving this compound. These studies focus on mapping the potential energy surface (PES) that connects reactants to products. researchgate.net A key goal is to locate the transition state (TS), which is the highest energy point along the minimum energy reaction path. ucsb.eduarxiv.org

A transition state is a first-order saddle point on the PES, and its geometry and energy determine the activation energy (Ea) of the reaction. e3s-conferences.orgresearchgate.net Locating a TS structure can be challenging, often requiring specialized algorithms like the synchronous transit-guided quasi-Newton (QST2, QST3) method or chain-of-states methods. ucsb.eduscm.com Once a potential TS structure is found, a frequency calculation must be performed to confirm its identity. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. scm.comreddit.com

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | DFT/B3LYP/6-311+G(d,p) | 0.0 |

| Transition State (TS) | DFT/B3LYP/6-311+G(d,p) | +22.5 (Activation Energy) |

| Products | DFT/B3LYP/6-311+G(d,p) | -15.8 (Reaction Energy) |

Applications As Synthetic Intermediates and Building Blocks in Organic Synthesis

Role in the Synthesis of Complex Heterocyclic Compounds

While 4-hydroxymorpholin-3-one is a recognized pharmacophore and a key component in certain pharmaceutical agents, its documented role as a foundational building block for the synthesis of a wide array of other complex, fused heterocyclic compounds is not extensively reported in the available scientific literature. researchgate.net The synthesis of fused heterocyclic compounds often involves cyclization reactions, ring-closing metathesis, and other advanced organic transformations to create diverse structures. airo.co.in

The chemical reactivity of this compound, however, suggests its potential for such applications. The hydroxyl group at the 4-position can be a handle for further functionalization or for directing ring-forming reactions. The lactam moiety also presents opportunities for various chemical transformations. For instance, annulation reactions, which involve the fusion of a new ring onto an existing one, could potentially be employed to construct bicyclic or polycyclic systems from a this compound core. nih.gov

Although direct examples of this compound participating in the synthesis of complex heterocycles like quinazolinones, quinolines, or dihydroisoquinolones are not readily found, the broader class of morpholine (B109124) derivatives has been utilized in the synthesis of fused bicyclic morpholines. e3s-conferences.org This suggests that with the appropriate synthetic strategies, the this compound scaffold could be elaborated into more intricate heterocyclic systems. Further research into the chemical reactivity and synthetic utility of this compound could unveil new pathways to novel and complex heterocyclic structures. msu.edu

Utility in the Construction of Pharmaceutical Scaffolds

The morpholin-3-one (B89469) moiety is a privileged structure in medicinal chemistry, and this compound and its derivatives serve as crucial intermediates in the synthesis of several important pharmaceutical agents. researchgate.netlifechemicals.com

A prominent example is the use of a derivative, 4-benzyl-2-hydroxy-morpholin-3-one, in the synthesis of the antiemetic drug Aprepitant (B1667566) . chemicalbook.comgoogle.com Aprepitant is a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. The synthesis of Aprepitant involves the stereoselective construction of a substituted morpholine ring, for which 4-benzyl-2-hydroxy-morpholin-3-one is a key precursor. chemicalbook.com

The morpholine ring is also a core component of the antibiotic Linezolid , which is effective against multi-drug resistant Gram-positive bacteria. While not directly synthesized from this compound, the morpholine moiety is a critical pharmacophore in Linezolid, highlighting the importance of this heterocyclic system in antibacterial drug design.

Furthermore, derivatives of 4-arylmorpholin-3-one have been investigated for their therapeutic potential as antagonists of the human neurokinin A (NK2) receptors, indicating their utility in developing treatments for various neurological and inflammatory conditions. e3s-conferences.org

Recent research has also explored the development of novel anticancer agents based on the morpholin-3-one scaffold. For instance, a series of morpholin-3-one fused quinazoline (B50416) derivatives have been synthesized and evaluated as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, a key target in cancer therapy. tcichemicals.com

The following table summarizes the key pharmaceutical scaffolds constructed using this compound derivatives:

| Pharmaceutical Scaffold | Therapeutic Area | Role of this compound Derivative |

| Aprepitant | Antiemetic | Key intermediate (4-benzyl-2-hydroxy-morpholin-3-one) in the synthesis of the core morpholine ring. chemicalbook.comgoogle.com |

| NK2 Receptor Antagonists | Neurology, Inflammation | The 4-arylmorpholin-3-one core structure forms the basis of these therapeutic agents. e3s-conferences.org |

| EGFR Tyrosine Kinase Inhibitors | Oncology | The morpholin-3-one ring is fused to a quinazoline scaffold to create potent inhibitors. tcichemicals.com |

Use in the Development of Prodrugs or Bioisosteres

The structural features of this compound make it a promising candidate for application in prodrug design and as a bioisostere in medicinal chemistry.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The hydroxyl group at the 4-position of this compound provides a convenient point for chemical modification to create prodrugs. researchgate.net For instance, this hydroxyl group can be esterified or otherwise functionalized to improve the solubility, permeability, or pharmacokinetic profile of a parent drug. Upon administration, these promoieties can be cleaved by enzymes or physiological conditions to release the active pharmaceutical ingredient.

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. cambridgemedchemconsulting.com The morpholine ring is a well-established bioisostere for other cyclic structures in drug design, often used to improve physicochemical properties such as solubility and metabolic stability. enamine.net The morpholin-3-one scaffold can be considered a bioisosteric replacement for other lactam-containing rings or other cyclic systems. For example, replacing a more metabolically labile ring system with a morpholin-3-one moiety could lead to a drug candidate with an improved pharmacokinetic profile. Researchers have explored various non-nitrogen containing morpholine isosteres to modulate the properties of drug candidates. drughunter.com

The following table outlines the potential applications of this compound in prodrug and bioisostere design:

| Application | Rationale | Potential Advantage |

| Prodrug Development | The hydroxyl group can be functionalized to create bioreversible derivatives. researchgate.net | Improved solubility, permeability, and targeted drug delivery. |

| Bioisosteric Replacement | The morpholin-3-one ring can mimic the size and shape of other cyclic structures. enamine.net | Enhanced metabolic stability, improved physicochemical properties, and novel intellectual property. |

Contribution to Materials Science Applications

While the primary applications of this compound and its derivatives are in the pharmaceutical and life sciences sectors, the broader class of morpholine compounds has found utility in materials science. This suggests potential, albeit less explored, applications for this compound in this field.

Morpholine derivatives are known to be used as:

Curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org

Corrosion inhibitors for metals.

Intermediates in the synthesis of dyes .

The reactivity of the hydroxyl group and the lactam functionality in this compound could be leveraged for its incorporation into polymeric structures. For example, it could potentially be used as a monomer or a modifying agent to impart specific properties to polymers. The ability of the morpholine nitrogen to be functionalized further expands the possibilities for creating novel materials.

Although specific research on the direct application of this compound in materials science is limited, the established roles of other morpholine derivatives provide a strong basis for future investigations into its potential in developing advanced materials with unique properties. e3s-conferences.org

Derivatization and Functionalization Strategies of the 4 Hydroxymorpholin 3 One Scaffold

Modifications at the Hydroxyl Group (Esterification, Etherification)

The hydroxyl group attached to the nitrogen atom (N4) is a primary site for functionalization, offering a convenient handle for introducing a variety of substituents through esterification and etherification reactions. These modifications can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, metabolic stability, and biological activity.

Esterification: The formation of an ester linkage at the N-hydroxyl group is a common strategy to produce N-acyloxy derivatives. This transformation is typically achieved by reacting 4-hydroxymorpholin-3-one with an appropriate acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base to neutralize the acidic byproduct. acs.orgwikipedia.org Another approach involves the use of a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org These methods allow for the introduction of a wide array of acyl groups, from simple alkyl and aryl to more complex moieties. The resulting N-acyloxy amides can serve as prodrugs or as compounds with intrinsic biological activity.

Etherification: The synthesis of N-alkoxy and N-aryloxy derivatives via etherification of the N-hydroxyl group provides another avenue for structural diversification. Standard Williamson ether synthesis conditions, involving the deprotonation of the hydroxyl group with a base (e.g., sodium hydride) followed by reaction with an alkyl or aryl halide, can be employed. organic-chemistry.org The choice of the alkylating or arylating agent determines the nature of the substituent introduced. These N-ether derivatives often exhibit increased stability compared to their N-acyloxy counterparts.

| Reaction Type | Reagents and Conditions | Product Class |

| Esterification | Acyl chloride/anhydride, base | N-Acyloxymorpholin-3-ones |

| Esterification | Carboxylic acid, DCC, DMAP | N-Acyloxymorpholin-3-ones |

| Etherification | Alkyl/Aryl halide, base (e.g., NaH) | N-Alkoxy/N-Aryloxymorpholin-3-ones |

Substitutions on the Carbon Ring Atoms

Modifications to the carbon backbone of the morpholin-3-one (B89469) ring at positions C2, C5, and C6 are crucial for creating structural diversity and fine-tuning the molecule's three-dimensional shape.

Substitutions at the C2 position, adjacent to the carbonyl group, can be achieved through various synthetic strategies. One common approach involves the alkylation of the corresponding enolate. For N-protected morpholin-3-ones, treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures generates an enolate that can react with electrophiles such as alkyl halides. acs.org The stereoselectivity of this reaction can be influenced by the substituent at the C5 position, with the electrophile generally approaching from the face opposite to the existing side chain. acs.org

Functionalization at the C5 and C6 positions is often established during the synthesis of the morpholin-3-one ring itself, by starting with appropriately substituted precursors. For example, using substituted ethanolamine (B43304) derivatives in the initial ring-forming reactions can introduce a variety of substituents at these positions.

| Position | Method | Key Features |

| C2 | Enolate alkylation | Requires N-protection; stereoselectivity can be controlled by existing substituents. acs.org |

| C5/C6 | Incorporation during ring synthesis | Substituents are introduced via the starting materials (e.g., substituted ethanolamines). |

N-Substitution Reactions at Position 4 (beyond N-hydroxylation)

While the focus is often on the N-hydroxyl group, the nitrogen atom at position 4 can also be a site for further substitution, leading to a broader range of derivatives. These reactions typically involve the replacement of the hydroxyl group or the use of a morpholin-3-one precursor that is subsequently N-substituted.

A common strategy for introducing substituents at the nitrogen atom is the N-alkylation or N-arylation of a morpholin-3-one precursor. researchgate.net For instance, the reaction of morpholin-3-one with an alkyl halide in the presence of a base can yield N-alkylated products. nih.gov This approach is widely used in the synthesis of various N-substituted morpholin-3-ones. For example, N-benzylethanolamine can be reacted with glyoxylic acid to synthesize 4-benzyl-2-hydroxy-morpholin-3-one, which is a key intermediate in the synthesis of other compounds. google.com

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, base | N-Alkylmorpholin-3-ones nih.gov |

| N-Arylation | Aryl halide, catalyst (e.g., palladium) | N-Arylmorpholin-3-ones |

| Reductive Amination | Aldehyde/Ketone, reducing agent | N-Alkylmorpholin-3-ones |

Formation of Spiro and Fused Ring Systems

The this compound scaffold can be incorporated into more complex polycyclic systems, such as spiro and fused ring structures. These modifications can impart significant conformational rigidity and introduce novel three-dimensional arrangements of functional groups.

Spirocyclic Systems: The synthesis of spirocyclic compounds involving the morpholin-3-one ring can be achieved through various strategies. One approach involves the intramolecular cyclization of a suitably functionalized precursor. For instance, glycopyranosylidene-spiro-morpholinones have been synthesized through the ring closure reactions of C-(glycopyranosyl)formamides. nih.gov Another method involves a three-component reaction, for example, between an arylamine, isatin, and a cyclic 1,3-dione to form spiro[dihydropyridine-oxindoles], which can be conceptually extended to the morpholin-3-one system. beilstein-journals.org

Fused Ring Systems: The construction of fused ring systems can be accomplished by building a new ring onto the existing morpholin-3-one scaffold. For example, click chemistry has been utilized to synthesize morpholine-fused triazoles. nih.gov This involves the intramolecular 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne tethered to the morpholine (B109124) ring. Another strategy involves the synthesis of bicyclic hybrid molecular frameworks of morpholinopyrimidines by fusing a pyrimidine (B1678525) ring to the morpholine unit. researchgate.net These fused systems often exhibit unique biological properties due to their rigid and well-defined structures.

| System Type | Synthetic Strategy | Example |

| Spirocyclic | Intramolecular cyclization | Glycopyranosylidene-spiro-morpholinones nih.gov |

| Spirocyclic | Multi-component reaction | Spiro[dihydropyridine-oxindoles] beilstein-journals.org |

| Fused Ring | Click Chemistry (Intramolecular cycloaddition) | Morpholine-fused triazoles nih.gov |

| Fused Ring | Ring fusion | Morpholinopyrimidines researchgate.net |

Future Research Perspectives

Exploration of Novel Synthetic Pathways

Current synthetic routes to derivatives of 4-Hydroxymorpholin-3-one often involve multi-step processes or utilize costly starting materials, which can limit their broad applicability. For instance, a known pathway to 4-benzyl-2-hydroxy-morpholine-3-one, a closely related analogue, involves the reaction of diethyl oxalate (B1200264) with N-benzylethanolamine followed by reduction, a method noted for its expensive reagents and multiple steps. google.com

A more recent, improved synthesis for this benzyl (B1604629) derivative uses more accessible starting materials—benzaldehyde and ethanolamine (B43304)—which first undergo catalytic hydrogenation to form N-benzylethanolamine, followed by a cyclization reaction with glyoxylic acid. google.com This streamlined, one-pot approach achieves high yield and purity, suggesting a promising direction for future research. google.com A key objective should be to adapt and generalize this more efficient methodology for the direct synthesis of this compound, potentially by employing a suitable N-protected ethanolamine derivative that can be deprotected post-cyclization. The exploration of green chemistry principles, such as the use of aqueous media and recyclable catalysts, could further enhance the efficiency and environmental viability of synthesizing this core structure. nih.gov

Design and Synthesis of Advanced Analogues with Tuned Reactivity

The this compound scaffold is an ideal platform for the design and synthesis of advanced analogues with tailored chemical and biological properties. The functional versatility of related heterocyclic compounds, such as quinolinones, demonstrates the potential of this approach. mdpi.comnih.gov Research on 4-hydroxy-2-quinolinone, for example, has shown that synthesizing a variety of carboxamide and hybrid derivatives can lead to compounds with tuned inhibitory and antioxidant activities. mdpi.com

Future efforts should focus on creating a diverse library of this compound analogues. This can be achieved by:

Substitution at the N-4 position: Introducing a range of aryl, alkyl, and functionalized groups at the nitrogen atom to modulate lipophilicity, steric profile, and electronic properties.

Modification of the morpholine (B109124) ring: Exploring substitutions at other positions of the heterocyclic ring to influence its conformation and reactivity.

Hybridization with other pharmacophores: Conjugating the this compound core with other known bioactive moieties to create hybrid molecules with potential multi-target activity. mdpi.com

These synthetic endeavors will produce a portfolio of novel compounds, enabling systematic investigation into how structural modifications impact reactivity and function, a crucial step in developing molecules for specific applications.

Deeper Computational Characterization for Structure-Reactivity Relationships

To accelerate the design of advanced analogues, future research must incorporate in-depth computational studies to build robust structure-reactivity relationships (SRRs). Modern computational chemistry offers a suite of tools to predict and rationalize the chemical behavior of molecules, guiding synthetic efforts and minimizing trial-and-error experimentation. nih.govfrontiersin.org

Key computational approaches to be employed include:

Density Functional Theory (DFT): DFT calculations can be used to determine fundamental electronic properties. As demonstrated in studies of similar heterocyclic systems, this method is effective for calculating parameters that govern molecular stability and reactivity. nih.govsapub.org

Molecular Electrostatic Potential (MEP): MEP mapping can identify the electron-rich and electron-deficient regions of this compound and its analogues. This information is critical for predicting sites susceptible to nucleophilic and electrophilic attack, thereby guiding the design of new reactions. sapub.org

Quantitative Structure-Reactivity Relationships (QSRR): By combining experimental data with computed molecular descriptors, QSRR models can be developed. These models can quantitatively predict the reactivity of new, unsynthesized analogues, enabling the pre-selection of the most promising candidates for synthesis. chemrxiv.org

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking and simulation studies can predict how these compounds interact with biological targets, providing insights into their potential mechanisms of action. nih.govijcce.ac.ir

The following table outlines key computational parameters and their relevance to understanding this compound:

| Computational Parameter | Description | Potential Insight for this compound |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher chemical reactivity. sapub.org |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Relates to the molecule's ability to act as an electron donor in reactions. sapub.org |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Relates to the molecule's ability to act as an electron acceptor. sapub.org |

| Chemical Hardness (η) & Softness (S) | Hardness is a measure of resistance to change in electron distribution; softness is the reciprocal of hardness. | These parameters help predict the stability and reactivity of the molecule in various chemical environments. sapub.org |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility, intermolecular interactions, and binding affinity to biological targets. sapub.org |

By systematically applying these computational methods, a comprehensive theoretical framework can be established to predict and understand the reactivity of the this compound core, facilitating the rational design of new functional molecules.

Expanding Applications in Diverse Chemical Fields

The structural features of this compound suggest its utility as a versatile building block in several areas of chemistry. sigmaaldrich.com Its analogue, 4-benzyl-2-hydroxy-morpholin-3-one, is a key intermediate in the synthesis of Aprepitant (B1667566), a neurokinin-1 (NK-1) receptor antagonist used to treat chemotherapy-induced nausea. google.comchemicalbook.com This precedent strongly indicates that the this compound scaffold holds significant promise in medicinal chemistry.

Future research should aim to unlock this potential by exploring its applications in various domains:

Medicinal Chemistry: The scaffold could be foundational for developing new therapeutic agents. Based on the activities of related heterocyclic compounds, potential areas of investigation include anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents. mdpi.comnih.gov